molecular formula C8H9NOS B13159108 1-Amino-1-(thiophen-2-yl)but-3-en-2-one

1-Amino-1-(thiophen-2-yl)but-3-en-2-one

Katalognummer: B13159108
Molekulargewicht: 167.23 g/mol
InChI-Schlüssel: GCQFYICRNPYRFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-(thiophen-2-yl)but-3-en-2-one is a compound with the molecular formula C₈H₉NOS. It features a thiophene ring, which is a five-membered ring containing sulfur, and an amino group attached to a butenone structure.

Vorbereitungsmethoden

The synthesis of 1-Amino-1-(thiophen-2-yl)but-3-en-2-one typically involves the condensation of thiophene derivatives with appropriate amino and carbonyl-containing reagents. One common method includes the reaction of thiophene-2-carbaldehyde with an amino ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Amino-1-(thiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-Amino-1-(thiophen-2-yl)but-3-en-2-one and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed biological effects. For instance, the compound may inhibit specific enzymes or receptors, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-Amino-1-(thiophen-2-yl)but-3-en-2-one can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which differentiate it from other thiophene-based compounds.

Eigenschaften

Molekularformel

C8H9NOS

Molekulargewicht

167.23 g/mol

IUPAC-Name

1-amino-1-thiophen-2-ylbut-3-en-2-one

InChI

InChI=1S/C8H9NOS/c1-2-6(10)8(9)7-4-3-5-11-7/h2-5,8H,1,9H2

InChI-Schlüssel

GCQFYICRNPYRFZ-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)C(C1=CC=CS1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.